molecular formula C13H12N8O3 B2477729 6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034517-32-1

6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2477729
M. Wt: 328.292
InChI Key: JEVRRLWTBQTJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reagents and conditions for the reaction, as well as the mechanism.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of new compounds with potential antimicrobial properties. For instance, the synthesis of thienopyrimidine derivatives has shown pronounced antimicrobial activity, indicating the potential utility of similar compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Spectral Characterisation and Derivative Synthesis

Another area of research involves the spectral characterisation of phthalazinone derivatives and their utility in the synthesis of fused azines, highlighting the versatility of such compounds in the creation of novel pharmaceuticals (Mahmoud et al., 2012).

Antiproliferative Activity

Compounds have also been evaluated for their antiproliferative activity, with a focus on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showing inhibitory effects on the proliferation of endothelial and tumor cells, suggesting potential applications in cancer therapy (Ilić et al., 2011).

Novel Class Synthesis

The research has extended to the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the innovative approaches in synthesizing compounds that could have various pharmaceutical applications (Ibrahim & Behbehani, 2014).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It can include toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It can include potential applications, improvements to the synthesis process, or new reactions.


properties

IUPAC Name

6-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O3/c22-11-3-1-9(17-18-11)13(24)15-5-6-20-12(23)4-2-10(19-20)21-8-14-7-16-21/h1-4,7-8H,5-6H2,(H,15,24)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRRLWTBQTJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.